molecular formula C21H17NO5 B10914800 2-(Naphthalen-1-ylamino)-2-oxoethyl 2-(acetyloxy)benzoate

2-(Naphthalen-1-ylamino)-2-oxoethyl 2-(acetyloxy)benzoate

Cat. No.: B10914800
M. Wt: 363.4 g/mol
InChI Key: CSQLNGODMKIZFX-UHFFFAOYSA-N
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Description

2-(1-NAPHTHYLAMINO)-2-OXOETHYL 2-(ACETYLOXY)BENZOATE is an organic compound that belongs to the class of naphthylamines and benzoates This compound is characterized by the presence of a naphthylamino group, an oxoethyl group, and an acetyloxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-NAPHTHYLAMINO)-2-OXOETHYL 2-(ACETYLOXY)BENZOATE typically involves the following steps:

    Formation of the Naphthylamino Intermediate: The initial step involves the reaction of 1-naphthylamine with an appropriate acylating agent to form the naphthylamino intermediate.

    Introduction of the Oxoethyl Group: The naphthylamino intermediate is then reacted with an oxoethylating agent under controlled conditions to introduce the oxoethyl group.

    Acetylation of Benzoic Acid: Separately, benzoic acid is acetylated using acetic anhydride to form 2-(acetyloxy)benzoic acid.

    Coupling Reaction: Finally, the naphthylamino-oxoethyl intermediate is coupled with 2-(acetyloxy)benzoic acid under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-NAPHTHYLAMINO)-2-OXOETHYL 2-(ACETYLOXY)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyloxy group, leading to the formation of various substituted benzoates.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Quinones, naphthoquinones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Substituted benzoates, esters.

Scientific Research Applications

Chemistry

In chemistry, 2-(1-NAPHTHYLAMINO)-2-OXOETHYL 2-(ACETYLOXY)BENZOATE is used as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the binding affinities and specificities of various biological targets.

Medicine

In medicine, 2-(1-NAPHTHYLAMINO)-2-OXOETHYL 2-(ACETYLOXY)BENZOATE has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific enzymes or receptors, contributing to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals, dyes, and polymers. Its reactivity and functional groups make it a valuable building block for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(1-NAPHTHYLAMINO)-2-OXOETHYL 2-(ACETYLOXY)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthylamino group can participate in hydrogen bonding and π-π interactions, while the oxoethyl and acetyloxy groups can undergo hydrolysis or other chemical transformations. These interactions and transformations can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(1-NAPHTHYLAMINO)(OXO)ACETYL)CARBOHYDRAZONOYL-2-NAPHTHYL 4-ETHOXYBENZOATE
  • 4-(2-(1-NAPHTHYLAMINO)(OXO)ACETYL)CARBOHYDRAZONOYL)PHENYL BENZOATE
  • METHYL 4-(2-(1-NAPHTHYLAMINO)(OXO)ACETYL)CARBOHYDRAZONOYL)BENZOATE

Uniqueness

2-(1-NAPHTHYLAMINO)-2-OXOETHYL 2-(ACETYLOXY)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and stability under various conditions, making it a valuable compound for targeted research and industrial applications.

This detailed overview provides a comprehensive understanding of 2-(1-NAPHTHYLAMINO)-2-OXOETHYL 2-(ACETYLOXY)BENZOATE, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C21H17NO5

Molecular Weight

363.4 g/mol

IUPAC Name

[2-(naphthalen-1-ylamino)-2-oxoethyl] 2-acetyloxybenzoate

InChI

InChI=1S/C21H17NO5/c1-14(23)27-19-12-5-4-10-17(19)21(25)26-13-20(24)22-18-11-6-8-15-7-2-3-9-16(15)18/h2-12H,13H2,1H3,(H,22,24)

InChI Key

CSQLNGODMKIZFX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OCC(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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